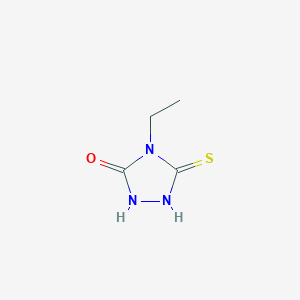

4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol

Description

Significance of 1,2,4-Triazole (B32235) Derivatives in Chemical Sciences

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, is a scaffold of immense importance in the chemical sciences. rjptonline.orgmdpi.com These aromatic compounds are recognized for their unique structural features, including hydrogen bonding capability, dipole character, and rigidity, which allow them to interact with high affinity at biological receptors. mdpi.com Consequently, 1,2,4-triazole derivatives exhibit a wide spectrum of pharmacological activities and are integral components of many clinically used drugs. researchgate.netktu.edu.tr

In medicine, they are renowned for their use as antifungal agents like fluconazole (B54011) and itraconazole, which function by disrupting the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes. rjptonline.org Their applications extend to antiviral, antibacterial, anticancer, anticonvulsant, anti-inflammatory, and antitubercular therapies. researchgate.netnih.govresearchgate.net

Beyond pharmaceuticals, 1,2,4-triazoles have significant applications in agriculture, where they are used as fungicides, herbicides, and plant growth regulators. nih.gov In the realm of material science, these compounds are gaining prominence as corrosion inhibitors, components of specialized polymers, and ligands in the formation of metal-organic frameworks (MOFs). nih.gov Their high thermal stability and coordination ability also make them suitable for the development of energetic materials. nih.gov The synthesis of this versatile scaffold has attracted considerable attention, with numerous methods developed for the construction and functionalization of the 1,2,4-triazole ring. nih.govnih.gov

Structural Features and Chemical Reactivity of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol

The compound 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol is a multifunctional derivative of the 1,2,4-triazole core. Its structure is characterized by an ethyl group substituted at the N4 position, a mercapto (-SH) group at C5, and a hydroxyl (-OH) group at C3.

Table 1: Physicochemical Properties of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol

| Property | Value |

| Molecular Formula | C₄H₇N₃OS researchgate.net |

| Molecular Weight | 145.18 g/mol researchgate.net |

| Appearance | Solid researchgate.net |

| InChI Key | DKTYXICXRGSHFV-UHFFFAOYSA-N researchgate.net |

| SMILES String | CCn1c(O)nnc1S researchgate.net |

A critical structural feature of this molecule is its capacity for tautomerism. The presence of both mercapto and hydroxyl groups allows for several potential tautomeric forms. The mercapto group can exist in equilibrium with its thione tautomer (>C=S), and similarly, the hydroxyl group can exist in equilibrium with its keto tautomer (>C=O). Spectroscopic studies on related 3-mercapto-1,2,4-triazoles indicate that the thione form is generally the predominant tautomer in solution. ijsr.net This suggests that 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol likely exists primarily as 4-ethyl-5-thioxo-1,2,4-triazolidin-3-one, with contributions from other tautomers like the thiol-ol, thiol-one, and thione-ol forms. This tautomeric behavior is crucial as it dictates the compound's chemical reactivity and its interactions with biological targets. researchgate.net

Research Trajectories and Future Directions for 1,2,4-Triazole-Based Compounds

The future of research involving 1,2,4-triazole-based compounds is vibrant and multifaceted, with a strong emphasis on medicinal chemistry and the development of novel functional materials. nih.gov A primary trajectory is the continued design and synthesis of new derivatives with enhanced and more selective biological activities. researchgate.netsdu.dk Researchers are focused on creating hybrid molecules where the 1,2,4-triazole scaffold is combined with other pharmacologically active moieties to develop agents with improved therapeutic profiles against cancer, microbial infections, and inflammatory diseases. mdpi.comnih.gov

For mercapto-substituted 1,2,4-triazoles specifically, future work will likely concentrate on their potential as enzyme inhibitors. rjptonline.orgnih.gov Recent studies have demonstrated the potent inhibitory activity of derivatives against enzymes like 15-lipoxygenase and tyrosinase, suggesting their promise as anti-inflammatory and anti-browning agents, respectively. nih.govnih.gov Computational approaches, including molecular docking and DFT calculations, are becoming indispensable tools for predicting the binding interactions of these compounds with target enzymes, thus guiding the rational design of more potent inhibitors. nih.govsdu.dk

Another significant research direction is the exploration of fused heterocyclic systems, where the 1,2,4-triazole ring is condensed with other rings like thiazole (B1198619) or pyrimidine. researchgate.net These fused systems often exhibit enhanced pharmacological properties due to the unique electronic and steric characteristics of the combined ring structure. researchgate.net The development of eco-friendly, efficient synthetic methods, including microwave-assisted and multicomponent reactions, will also be crucial in advancing the field and enabling the large-scale production of these valuable compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3OS/c1-2-7-3(8)5-6-4(7)9/h2H2,1H3,(H,5,8)(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTYXICXRGSHFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)NNC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368926 | |

| Record name | 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53249-23-3 | |

| Record name | 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Ethyl 5 Mercapto 4h 1,2,4 Triazol 3 Ol and Its Derivatives

Classical Synthetic Routes to the 1,2,4-Triazole (B32235) Core

The synthesis of the 1,2,4-triazole heterocyclic system is a well-established area of organic chemistry, with several classical routes available for its construction. These methods often involve the cyclization of linear precursors containing the necessary nitrogen and carbon atoms.

Cyclization Reactions Involving Hydrazine (B178648) Derivatives and Carbon Disulfide

A prominent and versatile method for synthesizing the 4,5-disubstituted-1,2,4-triazole-3-thione core involves the reaction of carboxylic acid hydrazides with carbon disulfide. This pathway typically proceeds through the formation of a potassium dithiocarbazinate salt intermediate.

The general sequence begins with the treatment of a suitable acid hydrazide with carbon disulfide in the presence of a base, commonly an alcoholic solution of potassium hydroxide (B78521). nih.gov This reaction yields a potassium dithiocarbazinate salt. Subsequent treatment of this intermediate with hydrazine hydrate (B1144303) initiates an intramolecular cyclization, leading to the formation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thione. nih.govchemijournal.com The 4-amino group is a key handle for further functionalization, while the thione group exists in tautomeric equilibrium with its thiol form, providing another site for reactions.

A typical reaction scheme is as follows:

Formation of Acid Hydrazide: An ester is treated with hydrazine hydrate to produce the corresponding acid hydrazide. chemijournal.com

Formation of Dithiocarbazinate: The acid hydrazide reacts with carbon disulfide in ethanolic potassium hydroxide. nih.govacs.org

Cyclization: The resulting potassium salt is refluxed with an excess of hydrazine hydrate to yield the 4-amino-1,2,4-triazole-3-thione. chemijournal.com

This method is widely employed due to the ready availability of starting materials and the generally high yields of the cyclized product.

Formation from Thiocarbohydrazides and Carboxylic Acids

An alternative and direct approach to the 1,2,4-triazole-thione ring system involves the condensation of thiocarbohydrazide (B147625) with carboxylic acids. nih.govresearchgate.net Thiocarbohydrazide, which contains the pre-formed N-N-C-N-N backbone, undergoes cyclocondensation when heated with a carboxylic acid or its derivative.

For instance, refluxing thiocarbohydrazide with various carboxylic acids can directly yield 4-amino-3-substituted-1,2,4-triazole-5-thiones. nih.gov Similarly, the direct fusion of thiocarbohydrazide with dicarboxylic acids, such as succinic acid, for a short period can produce bis-triazole compounds. researchgate.net The reaction of a dicarboxylic acid with thiosemicarbazide (B42300) can also be used, followed by ring closure in an alkaline medium to form the triazole ring. nih.gov

This method is advantageous for its straightforward nature, often requiring simple heating or refluxing of the reactants to achieve the desired heterocyclic core.

One-Pot Synthesis Approaches

To improve efficiency, reduce waste, and simplify procedures, one-pot synthetic strategies have been developed for 1,2,4-triazoles. These methods combine multiple reaction steps into a single process without the isolation of intermediates.

One such approach involves the reaction of an acid hydrazide with an alkyl or aryl isothiocyanate in the presence of a base. researchgate.net This reaction can be facilitated by microwave irradiation on a solid support like silica (B1680970) gel or montmorillonite (B579905) K10, leading directly to 4,5-disubstituted-1,2,4-triazole-3-thiones in a single step. researchgate.net The process starts with the formation of a thiosemicarbazide intermediate, which then undergoes base-catalyzed intramolecular cyclization to the triazole. nih.govsdu.dk

Another multi-component process enables the synthesis of 1-aryl-1,2,4-triazoles directly from anilines, aminopyridines, and pyrimidines, showcasing the versatility of one-pot strategies. organic-chemistry.org These methods offer significant advantages in terms of reaction time and operational simplicity compared to traditional multi-step syntheses.

Targeted Functionalization of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol

Once the core 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol is synthesized, its structure provides multiple reactive sites for targeted functionalization. The exocyclic sulfur atom and the nitrogen atoms of the triazole ring are the primary locations for derivatization, allowing for the synthesis of a wide array of related compounds.

S-Alkylation Reactions and Mechanistic Considerations

The thiol group (-SH) at the C5 position is one of the most reactive sites on the molecule. It can be readily alkylated to form thioether derivatives. This S-alkylation reaction is typically carried out under basic conditions.

The mechanism involves the deprotonation of the thiol group by a base, such as potassium hydroxide or sodium ethoxide, to form a highly nucleophilic thiolate anion. researchgate.netnih.gov This anion then undergoes a nucleophilic substitution reaction (SN2) with an alkylating agent, typically an alkyl or aralkyl halide. nih.govresearchgate.net

General Procedure for S-Alkylation:

The parent mercapto-triazole is dissolved in a suitable solvent like ethanol. nih.gov

A base (e.g., KOH) is added to generate the thiolate salt in situ. nih.gov

The electrophile (e.g., an alkyl halide) is added to the mixture. nih.gov

The reaction is often heated under reflux for several hours to ensure completion. nih.govnih.gov

This reaction is highly selective for the sulfur atom due to its higher nucleophilicity compared to the ring nitrogen atoms under these conditions. researchgate.net A variety of alkylating agents can be used, leading to a diverse library of S-substituted triazoles.

Table 1: Examples of S-Alkylation Reactions on 1,2,4-Triazole-3-thiols

| Triazole Substrate | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 5-(1-phenylcarbamoylpiperidine)-4-ethyl-4H-1,2,4-triazole-3-thiol | N-alkyl/aralkyl/aryl-2-bromopropionamides | KOH/Ethanol | 2-(4-ethyl-5-(1-phenylcarbamoyl)piperidine-4H-1,2,4-triazol-3-ylthio)methylacetamide derivatives | nih.gov |

| 1H-5-mercapto-3-phenyl-1,2,4-triazole | Ethyl chloroacetate | NaOEt/Ethanol | 1H-5-ethoxycarbonyl-methylsulfanyl-3-phenyl-1,2,4-triazole | researchgate.net |

| 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazol-3-thiol | Ethyl iodide | Not specified | 3-(2-bromo-4-fluorophenyl)-4-ethyl-5-(ethylthio)-4H-1,2,4-triazole | |

| 1-ethyl-3-(5-mercapto-4-aryl-4H-1,2,4-triazol-3-yl)-7-methyl-1,8-naphthyridin-4(1H)-one | Alkyl halides (R'X) | KOH/Ethanol | 1-ethyl-3-(5-(substitutedthio)-4-aryl-4H-1,2,4-triazol-3-yl)-7-methyl-1,8-naphthyridin-4(1H)-one | nih.gov |

N-Alkylation and Acylation Strategies

Functionalization can also be directed towards the nitrogen atoms of the triazole ring. N-alkylation and N-acylation provide routes to further diversify the molecular structure. While S-alkylation is often favored under basic conditions, modification of reaction conditions can promote N-substitution.

N-acylation can be achieved by reacting the triazole with acylating agents like acetyl chloride in a suitable solvent. chemmethod.com For triazoles possessing a 4-amino group, this exocyclic nitrogen is a prime site for functionalization. It can readily react with aldehydes and ketones to form Schiff bases (imines), a reaction often catalyzed by a few drops of acid. chemijournal.comresearchgate.net This reaction provides a versatile platform for introducing a wide range of substituents.

Furthermore, multi-step reactions can be designed to achieve specific N-substitutions. For instance, a sequence involving the in-situ formation of an amide from a carboxylic acid and an amidine, followed by reaction with a monosubstituted hydrazine, can lead to regioselectively N-substituted 1,2,4-triazoles. organic-chemistry.orgfrontiersin.org

Derivatization via Thiol-Epoxy "Click" Chemistry

The derivatization of mercapto-substituted 1,2,4-triazoles can be effectively achieved using thiol-epoxy "click" chemistry. This reaction is valued for its high efficiency, regioselectivity, and mild reaction conditions. preprints.orgrsc.org The fundamental reaction involves the base-catalyzed nucleophilic ring-opening of an epoxide by the thiol group of the triazole. rsc.org

The thiol group (-SH) on the 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. This process is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. The reaction results in the formation of a β-hydroxy thioether linkage. rsc.org Studies on various 1,2,4-triazole-3-thione derivatives reacting with epoxides, such as 1-(oxiran-2-ylmethyl)piperidine, demonstrate that the oxirane ring opens in a regiospecific manner, often without the need for an external catalyst due to the catalytic effect of basic nitrogen atoms within the reactant itself. preprints.orgdntb.gov.uapreprints.org This reaction pathway allows for the introduction of a variety of functional groups, depending on the structure of the epoxide used, leading to the synthesis of vicinal amino alcohols containing the 1,2,4-triazole ring. preprints.orgdntb.gov.uapreprints.org

The resulting derivatives, such as those incorporating piperidine (B6355638) moieties, can be isolated and characterized. For instance, the product 1-((5-isobutyl-4-propyl-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol was obtained as a yellow oil with a yield of 68%. preprints.orgmdpi.com This method provides a robust and versatile tool for creating a library of complex triazole derivatives.

Advanced Synthetic Techniques

Advanced synthetic methods are employed to enhance the efficiency, yield, and environmental friendliness of the synthesis of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the synthesis of 1,2,4-triazole derivatives. scielo.org.za This method utilizes microwave irradiation to provide efficient and uniform heating, which dramatically reduces reaction times and often improves product yields compared to conventional heating methods like oil baths. chemijournal.com

For example, the synthesis of various 1,2,4-triazole derivatives has been shown to be significantly faster under microwave irradiation. Reactions that would typically require several hours of refluxing can be completed in a matter of minutes. rsc.orgscielo.br In one study, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was achieved in just 33–90 seconds with an 82% yield using microwave assistance, whereas the conventional method took several hours. rsc.org Similarly, the condensation reaction to form certain 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives was completed in 10-25 minutes with up to 97% yield under microwave conditions, compared to 290 minutes and 78% yield via conventional heating. rsc.org

| Derivative Type | Synthesis Method | Reaction Time | Yield (%) | Reference |

| 1,2,4-Triazole Derivatives | Conventional (Reflux) | 6-10 hours | 70-85% | chemijournal.com |

| 1,2,4-Triazole Derivatives | Microwave | 5-15 minutes | 82-94% | chemijournal.com |

| Triazolothiadiazole Derivatives | Microwave | 5-15 minutes | Good | scielo.br |

| 1H-1,2,4-triazol-3-one Derivatives | Conventional | 8 hours | - | scielo.org.za |

| 1H-1,2,4-triazol-3-one Derivatives | Microwave | 15 minutes | - | scielo.org.za |

This table presents a comparison of reaction times and yields for the synthesis of various triazole derivatives using conventional heating versus microwave-assisted protocols.

Green Chemistry Principles in Synthesis

The application of microwave-assisted synthesis aligns well with the principles of green chemistry. researchgate.net This approach offers a more environmentally benign alternative to traditional synthetic methods by reducing energy consumption and often minimizing the need for solvents. rsc.org

Key green chemistry benefits observed in the microwave-assisted synthesis of triazole derivatives include:

Energy Efficiency : The significant reduction in reaction times, from hours to minutes, leads to substantial energy savings. chemijournal.comrsc.org

Higher Yields : Microwave irradiation frequently results in higher product yields, which means less waste is generated per unit of product. rsc.orgresearchgate.net

Solvent-Free Reactions : In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, completely eliminating solvent waste, which is a major goal of green chemistry. rsc.org

Reduced By-products : The clean and efficient heating often leads to fewer side reactions and by-products, simplifying purification and reducing waste.

The use of microwave technology in synthesizing derivatives of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol represents a significant step towards more sustainable chemical manufacturing processes. rsc.org

| Compound Name | Molecular Formula | Melting Point (°C) | Analytical Data | Reference |

| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | C₆H₆N₄OS | 202-203 | ¹H-NMR, ¹³C-NMR, IR | mdpi.com |

| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | C₉H₁₀N₄S | 207-209 | ¹H-NMR, ¹³C-NMR, IR | mdpi.com |

| 5-Benzyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol | C₁₇H₁₆N₄OS | 191-192 | ¹H-NMR, IR | mdpi.com |

| 4-Allyl-5-(2-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₁₁H₁₀IN₃S | 145 | ¹H-NMR, ¹³C-NMR, HRMS | mdpi.com |

| 4-Propyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₉H₁₁N₃S₂ | 135 | ¹H-NMR, ¹³C-NMR | mdpi.com |

This table summarizes the characterization data for several synthesized 1,2,4-triazole derivatives.

Tautomeric Equilibria and Isomerism of 4 Ethyl 5 Mercapto 4h 1,2,4 Triazol 3 Ol

Thiol-Thione Tautomerism in 1,2,4-Triazole (B32235) Systems

The 1,2,4-triazole ring system, particularly when substituted with a mercapto group, is a classic example of thiol-thione tautomerism. This phenomenon involves the migration of a proton between a sulfur atom (the thiol form) and a nitrogen atom (the thione form). In the case of 1,2,4-triazole-3-thiones, the equilibrium between the thiol and thione forms is a critical aspect of their chemical behavior and reactivity.

Generally, for 3-mercapto-1,2,4-triazoles, the thione form is the predominant tautomer. ijsr.net This stability of the thione form is a common feature observed across various substituted 1,2,4-triazole derivatives. ijsr.netnih.gov The presence of the C=S (thione) group in the thione tautomer is a key characteristic that can be identified using various spectroscopic techniques. ijsr.net The general equilibrium for a 1,2,4-triazole-3-thiol/thione system can be depicted as follows:

Figure 1: General representation of thiol-thione tautomerism in a 1,2,4-triazole ring.

The position of this equilibrium can be influenced by several factors, including the nature of substituents on the triazole ring, the solvent, and the physical state (solid or solution). For instance, in 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, alkylation reactions often occur exclusively at the sulfur atom, suggesting the presence of the thiol tautomer in the reaction medium, even if it is the minor component in the equilibrium. mdpi.com

Experimental Characterization of Tautomeric Forms

The elucidation of the dominant tautomeric form of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol and related compounds relies on a suite of advanced spectroscopic methods. nih.gov Techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry provide invaluable insights into the molecular structure. nih.govnih.gov

In the solid state, FT-IR spectroscopy is a powerful tool. The presence of a characteristic absorption band for the C=S group, typically in the range of 1166-1258 cm⁻¹, is indicative of the thione form. ijsr.net Conversely, the thiol (S-H) stretching vibration, which appears in the region of 2550-2700 cm⁻¹, would signify the presence of the thiol tautomer. ijsr.net

¹³C NMR spectroscopy is particularly definitive in distinguishing between the two forms. The carbon atom of a C=S (thionyl) group resonates at a significantly different chemical shift (typically 150-160 ppm) compared to the carbon in a C-S (thiol) group (around 50-75 ppm). ijsr.net For example, in the related compound 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole, the ¹³C NMR spectrum shows a peak at 165.53 ppm, which is attributed to the N-C=S group, confirming the presence of the thione form. nih.gov Similarly, for 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, the ¹³C NMR signal at 168.9 ppm corresponds to the thione-type carbon atom. mdpi.com

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has also been employed to study the thione-thiol tautomerism of 1,2,4-triazole derivatives in solution. jocpr.com This technique can sometimes separate the tautomeric forms, allowing for their individual detection and quantification. jocpr.com In a study on 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, two peaks with the same mass were observed, suggesting the simultaneous presence of both tautomers in the solution, with the thione form being the major component. jocpr.com

Interactive Data Table: Spectroscopic Data for Characterization of Thiol-Thione Tautomers in 1,2,4-Triazole Derivatives

| Spectroscopic Technique | Tautomeric Form | Characteristic Signal/Peak | Reference Compound(s) | Citation |

| FT-IR | Thione | C=S stretch: ~1166-1258 cm⁻¹ | 5-substituted-4-amino-3-mercapto-1,2,4-triazoles | ijsr.net |

| FT-IR | Thiol | S-H stretch: ~2550-2700 cm⁻¹ | 5-substituted-4-amino-3-mercapto-1,2,4-triazoles | ijsr.net |

| ¹³C NMR | Thione | C=S: ~150-160 ppm | 4-amino-3-phenyl-1H-1,2,4-triazole-(4H)-thione | ijsr.net |

| ¹³C NMR | Thiol | C-S: ~50-75 ppm | 4-amino-3-phenyl-1H-1,2,4-triazole-(4H)-thione | ijsr.net |

| ¹³C NMR | Thione | N-C=S: 165.53 ppm | 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole | nih.gov |

| ¹³C NMR | Thione | C=S: 168.9 ppm | 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | mdpi.com |

| HPLC-MS | Thione & Thiol | Separation of tautomers with identical mass | 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | jocpr.com |

Advanced Spectroscopic and Structural Analysis for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, provides unambiguous evidence for the constitution of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol.

The ¹H NMR spectrum is expected to display distinct signals corresponding to each unique proton environment in the molecule. The ethyl group attached to the nitrogen at position 4 would present a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons due to spin-spin coupling. Additionally, labile protons from the hydroxyl (–OH), mercapto (–SH), and triazole ring (N–H) groups would appear as broad singlets. In related mercapto-1,2,4-triazole structures, the S-H proton signal is often observed at a downfield chemical shift, typically in the range of 11.5 to 14.7 ppm. nih.govnih.gov

The ¹³C NMR spectrum provides information on the carbon framework. It is anticipated to show four distinct signals. The ethyl group carbons would appear in the upfield region. The two carbons of the triazole ring, C3 (bonded to –OH) and C5 (bonded to –SH), are expected to resonate at significantly downfield chemical shifts due to the influence of adjacent heteroatoms. In analogous 5-mercapto-1,2,4-triazole derivatives, the triazole ring carbons (C-3 and C-5) are observed in the range of 148.3–169.1 ppm. nih.gov Specifically, the thiocarbonyl carbon (C=S) in the thione tautomer is typically found at chemical shifts greater than 165 ppm. nih.gov

Table 1: Predicted NMR Spectral Data for 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| C3 (C-OH) | ~150-155 | |||

| C5 (C-SH) | ~165-170 | |||

| CH₂ | ~35-40 | |||

| CH₃ | ~13-16 |

To confirm the atomic connections within the molecule, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment would show a clear cross-peak between the methylene (–CH₂–) and methyl (–CH₃) protons of the ethyl group, confirming their direct coupling and proximity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would link the –CH₂– proton signal to its corresponding carbon signal and the –CH₃– proton signal to its carbon.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol is expected to exhibit several characteristic absorption bands.

The presence of O–H and N–H groups would be indicated by broad absorption bands in the high-frequency region, typically around 3400 cm⁻¹ and 3300 cm⁻¹, respectively. A weak band corresponding to the S-H stretch may appear around 2550 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group are expected in the 2800-3000 cm⁻¹ range. In related triazole derivatives, the C=N bond stretching within the triazole ring is observed around 1614-1635 cm⁻¹. mdpi.commdpi.com The spectrum would also feature bands for the C=O and C=S groups, with their exact positions depending on the predominant tautomeric form and hydrogen bonding. The C=S vibration is typically observed in the 1235-1250 cm⁻¹ region. mdpi.com

Table 2: Predicted IR Absorption Bands for 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3400 | Broad | O–H stretch |

| ~3300 | Broad | N–H stretch |

| ~2970, ~2880 | Medium | C–H stretch (aliphatic) |

| ~2550 | Weak | S–H stretch |

| ~1700 | Strong | C=O stretch (lactam form) |

| ~1620 | Medium-Strong | C=N stretch (triazole ring) |

| ~1250 | Medium | C=S stretch (thione form) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns. For 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 145, corresponding to its molecular weight.

Under electron impact (EI) conditions, the molecule is expected to fragment in a predictable manner. The study of related 1,2,4-triazole (B32235) derivatives shows characteristic fragmentation pathways. zsmu.edu.uaresearchgate.net A primary fragmentation would likely be the loss of the ethyl group (cleavage of the N-C bond), resulting in a fragment ion at m/z 116. Subsequent fragmentation could involve the loss of small, stable molecules such as carbon monoxide (CO), hydrogen sulfide (B99878) (H₂S), or hydrogen cyanide (HCN), leading to further daughter ions that help to piece together the molecular structure.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact elemental composition of a molecule. nih.gov For 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol, HRMS would measure the mass of the molecular ion with very high precision. This would confirm the molecular formula as C₄H₇N₃OS, distinguishing it from any other compounds with the same nominal mass.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol is not publicly documented, analysis of closely related 1,2,4-triazole-thione derivatives allows for an informed prediction of its molecular architecture. researchgate.netresearchgate.net

The molecule can exist in different tautomeric forms, primarily the thiol/ol form (4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol) and the thione/one form (4-ethyl-5-thioxo-1,2,4-triazolidin-3-one). In the solid state, one tautomer typically predominates. The crystal packing would be heavily influenced by a network of intermolecular hydrogen bonds. These bonds would likely form between the –OH, –SH, and N–H groups of one molecule and the nitrogen and oxygen/sulfur atoms of neighboring molecules, creating a stable, three-dimensional supramolecular assembly. mdpi.com The triazole ring itself is expected to be largely planar.

Computational and Theoretical Investigations of 4 Ethyl 5 Mercapto 4h 1,2,4 Triazol 3 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies.

Optimization of Molecular Geometry and Electronic Structure

The optimization of molecular geometry through DFT calculations is a fundamental step in computational chemistry. It involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. This process provides crucial data on bond lengths, bond angles, and dihedral angles.

A study on a related compound, 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione, provides an example of the kind of structural data that can be obtained. The crystal structure for this molecule was determined to be in the orthorhombic crystal system. researchgate.netresearchgate.net

Table 1: Example Crystal Structure Data for a Related Triazole Derivative

| Parameter | Value |

| Formula | C8H12N6S2 |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a (Å) | 21.802(4) |

| b (Å) | 8.821(2) |

| c (Å) | 12.676(4) |

| Volume (ų) | 2437.8 |

| Data from the crystal structure of 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione. researchgate.netresearchgate.net |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

In the study of N-substituted derivatives of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol, FMO analysis revealed that derivatives with a more stabilized (lower energy) LUMO exhibited significant enzyme inhibitory activity. sdu.dk This suggests that the electron-accepting capability of these molecules plays a crucial role in their biological function. The HOMO-LUMO gap is also a critical parameter, with a smaller gap generally indicating higher reactivity.

Table 2: Example HOMO-LUMO Energies and Energy Gap for a Derivative of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Derivative 7e | -6.21 | -1.89 | 4.32 |

| Derivative 7h | -6.15 | -1.78 | 4.37 |

| Derivative 7j | -6.09 | -1.95 | 4.14 |

| Data for N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamide derivatives. sdu.dk |

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping is a computational technique that illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are fundamental. The EPS map shows regions of negative potential (electron-rich) and positive potential (electron-poor), which are potential sites for electrophilic and nucleophilic attack, respectively. For derivatives of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol, EPS mapping can identify the regions of the molecule that are most likely to engage in hydrogen bonding or other non-covalent interactions with a biological target.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which can be interpreted in terms of charge transfer and hyperconjugative interactions. NBO analysis can provide quantitative information about the strength of these interactions, offering deeper insight into the molecule's stability and reactivity. While specific NBO analysis for 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol is not documented, this technique would be highly valuable for understanding the intramolecular interactions that govern its conformation and reactivity.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of a molecule's conformational flexibility and its interactions with its environment, such as a solvent or a biological macromolecule. For a molecule like 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol, MD simulations could be used to explore its different possible shapes (conformers) in solution and to understand how it interacts with water molecules or other solutes. This information is crucial for a complete understanding of its behavior in a biological context.

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). It is a widely used tool in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity.

In the case of derivatives of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol, molecular docking studies have been performed to investigate their potential as inhibitors of the enzyme 15-lipoxygenase (15-LOX), which is involved in inflammation. nih.govsdu.dk These studies revealed that the derivatives could bind effectively to the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. sdu.dk The binding affinities, expressed as binding free energies, were found to be lower (more favorable) for the most potent inhibitors. sdu.dk

Table 3: Example Molecular Docking Results for Derivatives of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol against 15-LOX

| Derivative | Binding Free Energy (kcal/mol) | Interacting Residues |

| 7e | -9.20 | Gln598 |

| 7h | -9.70 | Arg260, Val126 |

| 7j | -9.80 | Gln762, Gln574, Thr443, Arg580 |

| Data for N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamide derivatives. sdu.dk |

These docking studies provide strong evidence that the 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol scaffold is a promising starting point for the design of new enzyme inhibitors.

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking studies have been instrumental in elucidating the binding modes and predicting the binding affinities of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol derivatives with the enzyme 15-lipoxygenase (15-LOX). sdu.dk These in silico analyses have revealed that the derivatives exhibit promising binding energies, in some cases superior to those of standard reference compounds like quercetin (B1663063) and baicalein (B1667712). sdu.dknih.gov

A study involving a series of these derivatives, identified as compounds 7a-n, showed that they all possessed lower binding free energies than the reference standards. nih.gov Notably, compounds 7j, 7h, and 7e demonstrated particularly strong binding affinities, with binding free energies of -9.8 kcal/mol, -9.70 kcal/mol, and -9.20 kcal/mol, respectively. sdu.dknih.gov For comparison, the binding free energies for the standards quercetin and baicalein were -8.47 kcal/mol and -8.98 kcal/mol, respectively. sdu.dknih.gov This suggests a higher theoretical affinity of these derivatives for the 15-LOX enzyme. sdu.dk

The following interactive data table summarizes the predicted binding affinities of selected derivatives.

| Compound | Predicted Binding Affinity (kcal/mol) |

| Derivative 7j | -9.8 |

| Derivative 7h | -9.70 |

| Derivative 7e | -9.20 |

| Quercetin (Standard) | -8.47 |

| Baicalein (Standard) | -8.98 |

This table presents the binding free energies of several derivatives of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol in comparison to standard 15-LOX inhibitors. Data sourced from Nawaz et al. (2024). sdu.dknih.gov

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of the ligand-protein complex is governed by a network of intermolecular interactions. In the case of the 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol derivatives docked with 15-LOX, both hydrogen bonding and hydrophobic interactions play a crucial role in stabilizing the complex. sdu.dk

Molecular docking simulations revealed that the docked ligands form specific hydrogen bonds with key amino acid residues in the active site of the enzyme. sdu.dknih.gov For instance, derivative 7e was predicted to form a hydrogen bond with Gln598. sdu.dknih.gov Derivative 7h showed hydrogen bonding with Arg260 and Val126. sdu.dknih.gov The most potent of this series, derivative 7j, was stabilized by hydrogen bonds with Gln762, Gln574, Thr443, and Arg580. sdu.dknih.gov

The key intermolecular interactions for selected derivatives are detailed in the table below.

| Derivative | Interacting Amino Acid Residues | Type of Interaction |

| 7e | Gln598 | Hydrogen Bond |

| 7h | Arg260, Val126 | Hydrogen Bonds |

| 7j | Gln762, Gln574, Thr443, Arg580 | Hydrogen Bonds |

| All Derivatives | Various | Hydrophobic Interactions |

This table outlines the specific amino acid residues of the 15-LOX enzyme that are predicted to form key interactions with the docked derivatives of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol. Data sourced from Nawaz et al. (2024). sdu.dknih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

While a specific Quantitative Structure-Activity Relationship (QSAR) model for 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol was not detailed in the reviewed literature, the principles of QSAR are evident in the broader computational analysis of its derivatives. The study by Nawaz et al. (2024) on N-substituted derivatives against 15-LOX serves as a foundational work that could inform future QSAR models. sdu.dk

The investigation correlated the structural features of the synthesized compounds with their observed biological activities. For example, the study determined the IC50 values for a series of derivatives (7a-n) and performed molecular docking and Density Functional Theory (DFT) calculations. sdu.dk The results of the DFT analysis indicated that derivatives with a more stabilized lower unoccupied molecular orbital (LUMO) demonstrated significant enzyme inhibitory activity. sdu.dknih.gov This correlation between a calculated electronic property (LUMO energy) and biological activity is a cornerstone of QSAR modeling.

The data collected, which includes potent inhibitory activities with IC50 values ranging from 0.36 ± 0.15 μM to 6.75 ± 0.17 μM for the most active compounds (7e, 7j, 7h, 7a, 7g, 7b, 7n, 7c), provides a robust dataset for the future development of a predictive QSAR model. sdu.dk Such a model would be invaluable for designing novel derivatives with potentially enhanced anti-inflammatory properties.

Coordination Chemistry and Metal Complexation of 4 Ethyl 5 Mercapto 4h 1,2,4 Triazol 3 Ol

Ligand Properties and Coordination Modes of the Triazole Scaffold

The coordination behavior of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol is dictated by its molecular structure, which features a triazole ring substituted with an ethyl group, a mercapto group, and a hydroxyl group. These functionalities impart specific electronic and steric characteristics that influence its role as a ligand in the formation of metal complexes.

The 1,2,4-triazole (B32235) scaffold of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol is rich in potential donor atoms. The nitrogen atoms of the triazole ring and the exocyclic sulfur atom of the mercapto group are key sites for coordination with metal ions. This arrangement allows the ligand to act as a bidentate or even a multidentate chelating agent, forming stable ring structures with the metal center. isres.org

A significant aspect of the chemistry of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol is its potential for tautomerism. The molecule can exist in thione-thiol and keto-enol tautomeric forms. In the solid state, similar 1,2,4-triazole derivatives predominantly exist in the thione form. nih.gov However, in solution and during complexation, the equilibrium between these forms can be influenced by the solvent, pH, and the nature of the metal ion.

The thione-thiol tautomerism is particularly important for coordination. The deprotonation of the thiol group (in the thiol tautomer) or the thione group (in the thione tautomer) creates an anionic sulfur donor, which is a strong coordinating agent for many transition metals. researchgate.net The specific tautomeric form that participates in coordination can dictate the geometry and the electronic properties of the resulting metal complex. researchgate.net For instance, coordination through the deprotonated thiol sulfur and a ring nitrogen atom is a common mode of chelation. nih.govresearchgate.net

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their stoichiometry, coordination geometry, and physicochemical properties.

The stoichiometry of the metal complexes of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol depends on the metal-to-ligand ratio used in the synthesis and the coordination number of the metal ion. Typically, complexes with 1:1 or 1:2 metal-to-ligand ratios are formed.

The coordination geometry around the central metal ion is determined by the nature of the metal, its oxidation state, and the steric and electronic properties of the ligand. Based on studies of similar 1,2,4-triazole-3-thiol ligands, a range of geometries can be expected:

Tetrahedral: For metals like Zn(II), Cd(II), and Ni(II), tetrahedral geometries are commonly observed. nih.govresearchgate.net

Square Planar: Cu(II) complexes with related ligands often exhibit a square planar geometry. nih.govnih.gov

Octahedral: In some cases, particularly with the inclusion of solvent molecules or other co-ligands in the coordination sphere, octahedral geometries can be formed. researchgate.net

| Metal Ion | Typical Coordination Geometry | Reference |

|---|---|---|

| Ni(II) | Tetrahedral | nih.govresearchgate.net |

| Cu(II) | Square Planar | nih.govnih.gov |

| Zn(II) | Tetrahedral | nih.govresearchgate.net |

| Cd(II) | Tetrahedral | nih.govresearchgate.net |

| Sn(II) | Tetrahedral | nih.govresearchgate.net |

The electronic and magnetic properties of the transition metal complexes of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol are of significant interest. These properties are primarily determined by the d-electron configuration of the metal ion and the ligand field environment.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ions and charge transfer bands. These spectra can help in elucidating the coordination geometry of the complexes. nih.govresearchgate.net

Magnetic Susceptibility: Magnetic susceptibility measurements can determine the number of unpaired electrons in the complex, providing insight into the oxidation state and the spin state of the metal ion. For example, Cu(II) complexes are typically paramagnetic, while Zn(II) and Cd(II) complexes are diamagnetic. nih.govresearchgate.net

| Metal Complex | Magnetic Property | Reference |

|---|---|---|

| Cu(II) Complexes | Paramagnetic | nih.govresearchgate.net |

| Zn(II) Complexes | Diamagnetic | nih.govresearchgate.net |

| Cd(II) Complexes | Diamagnetic | nih.govresearchgate.net |

Mechanistic Role of Metal Complexes in Catalysis

While specific catalytic applications of metal complexes derived from 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol are not extensively documented, the structural motifs present in these complexes are relevant to catalysis. The ability of the ligand to stabilize various transition metal ions in different oxidation states is a key feature for potential catalytic activity.

One area where related triazole-based metal complexes have shown relevance is in biocatalysis. For instance, derivatives of mercapto-triazoles have been investigated as inhibitors of metalloenzymes like 15-lipoxygenase (15-LOX). nih.govsdu.dk The mechanism of inhibition likely involves the coordination of the triazole ligand to the metal ion in the active site of the enzyme, thereby blocking its catalytic function. nih.gov This interaction highlights the potential for these compounds to act as scaffolds for the design of enzyme inhibitors. The mechanistic role in such systems involves the formation of a stable complex with the metal center of the enzyme, which can be stabilized by hydrogen bonding and hydrophobic interactions within the active site. nih.gov

Mechanistic Studies of Biological Activities of 4 Ethyl 5 Mercapto 4h 1,2,4 Triazol 3 Ol and Its Derivatives

Enzyme Inhibition Mechanisms

The 1,2,4-triazole (B32235) scaffold is a cornerstone in the development of potent enzyme inhibitors. nih.gov Derivatives of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol have demonstrated significant inhibitory action against a range of enzymes through specific and targeted molecular interactions.

Derivatives of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol have been identified as potent inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory processes. Research into a series of N-alkyl/aralkyl/aryl derivatives of 2-(4-ethyl-5-(1-phenylcarbamoyl)piperidine-4H-1,2,4-triazol-3-ylthio)methylacetamide has provided significant insights into their mechanism. nih.govnih.gov The synthesis of these compounds begins with the core structure, 4-ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol, which is then reacted with various electrophiles to produce the final derivatives. nih.gov

The inhibitory potential of these compounds against soybean 15-LOX is pronounced, with several derivatives showing activity greater than the reference standards, quercetin (B1663063) and baicalein (B1667712). nih.govnih.gov For instance, the most potent compounds exhibited IC₅₀ values as low as 0.36 µM. nih.gov Molecular docking studies have been crucial in revealing the inhibition pathways. These studies show that the inhibitor molecules bind within the active site of the 15-LOX enzyme. The binding is stabilized by a combination of hydrogen bonds with specific amino acid residues and various hydrophobic interactions, which further anchor the inhibitor in place. nih.gov For example, different derivatives formed hydrogen bonds with residues such as Gln598, Arg260, Val126, Gln762, Gln574, and Thr443. nih.gov Density Functional Theory (DFT) calculations have complemented these findings, suggesting that derivatives with a more stabilized lower unoccupied molecular orbital (LUMO) exhibit greater enzyme inhibitory activity. nih.gov This indicates that the electronic properties of the molecules are key to their inhibitory function.

Table 1: 15-Lipoxygenase (LOX) Inhibitory Activity of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol Derivatives

| Compound Derivative | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|

| Derivative 7e | 0.36 ± 0.15 | Baicalein | 2.24 ± 0.13 |

| Derivative 7j | Potent Inhibitor | ||

| Derivative 7h | Potent Inhibitor | ||

| Derivative 7c | 6.75 ± 0.17 | ||

| Derivative 7l | 12.15 ± 0.23 | Quercetin | 4.86 ± 0.14 |

| Derivative 7f | 15.54 ± 0.26 |

Alpha-glucosidase is a key enzyme located on the brush border of the small intestine that hydrolyzes complex carbohydrates into absorbable monosaccharides, directly impacting postprandial blood glucose levels. nih.gov Inhibition of this enzyme is a validated therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing glucose absorption. nih.gov

Various 1,2,4-triazole derivatives have been synthesized and evaluated as potent α-glucosidase inhibitors. pensoft.net For example, a series of pyridazine-triazole hybrid molecules demonstrated significant inhibitory activity against rat intestinal α-glucosidase, with some compounds being over 100 times more potent than the standard drug, acarbose. pensoft.net Kinetic studies of one highly active compound revealed an uncompetitive mode of inhibition against the α-glucosidase enzyme. isres.org This suggests that the inhibitor binds to the enzyme-substrate complex, rather than competing with the substrate for the active site. Molecular docking studies support these findings, indicating that the triazole ring plays a crucial role in the binding interactions with the enzyme's active site. pensoft.net Certain derivatives have exhibited exceptionally strong inhibitory activity, with IC₅₀ values as low as 0.49 µM, compared to an IC₅₀ value of 108.8 µM for acarbose. pensoft.net

Table 2: α-Glucosidase Inhibitory Activity of Triazole Derivatives

| Compound Series/Derivative | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|

| Pyridazine-triazole hybrid (10k) | 1.7 | Acarbose | 173 |

| 1,2,4-triazole-thiol (2b) | 0.49 | 108.8 ± 12 | |

| Salazinic acid derivative (7) | 27.4 | 214.50 |

The 1,2,4-triazole nucleus is the defining feature of azole antifungal agents. nih.govmdpi.com The primary mechanism of action for this class of compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (also known as CYP51 or Erg11). nih.govuobaghdad.edu.iqzsmu.edu.ua This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), which is an essential sterol that maintains the integrity and fluidity of the fungal cell membrane. pensoft.net

The inhibition mechanism involves the nitrogen atom of the triazole ring binding to the heme iron atom in the active site of the CYP51 enzyme. uobaghdad.edu.iqzsmu.edu.ua This binding blocks the demethylation of lanosterol, the precursor to ergosterol. pensoft.net The consequence is twofold: a depletion of ergosterol in the membrane and an accumulation of toxic 14α-methylated sterol intermediates. zsmu.edu.uaresearchgate.net This disruption of the membrane's structure and function leads to increased permeability and ultimately inhibits fungal growth, an action that is typically fungistatic. isres.orgzsmu.edu.ua As 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol and its derivatives are part of the 1,2,4-triazole class, this is their putative mechanism of antifungal action.

Antioxidant Action Modalities

Beyond enzyme inhibition, 1,2,4-triazole derivatives exhibit significant antioxidant properties, acting through various mechanisms to neutralize harmful free radicals. zsmu.edu.ua

The antioxidant capacity of 1,2,4-triazole derivatives is frequently evaluated using stable free radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. uobaghdad.edu.iqresearchgate.net In the DPPH assay, an antioxidant molecule donates an electron or hydrogen atom to the DPPH radical, a stable, deep violet-colored radical, neutralizing it and causing the color to fade, which can be measured spectrophotometrically. nih.gov Similarly, the ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of color. uobaghdad.edu.iq

Numerous studies have demonstrated the potent radical scavenging abilities of 1,2,4-triazole derivatives. For instance, some 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives showed an antiradical effect against DPPH of nearly 89%, comparable to ascorbic acid. nih.gov In another study, a series of mercapto-1,2,4-triazole compounds derived from nalidixic acid showed significant antioxidant potential, with one derivative (3d) displaying an ABTS IC₅₀ value of 0.397 µM, which was on par with ascorbic acid. uobaghdad.edu.iq

Table 3: Radical Scavenging Activity of 1,2,4-Triazole Derivatives

| Compound Derivative | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Nalidixic acid derivative (3d) | ABTS | 0.397 | Ascorbic Acid (0.87 µM) |

| 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol derivative (5b) | DPPH | 5.84 µg/ml | Ascorbic Acid |

| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (1) | DPPH | 88.89% inhibition at 10⁻³ M | Ascorbic Acid |

The antioxidant action of 1,2,4-triazole derivatives is fundamentally governed by their electronic structure and ability to participate in electron transfer reactions. Theoretical studies, such as those using Density Functional Theory (DFT), have provided insight into these mechanisms. These studies suggest that the antioxidant activity can proceed via two main pathways: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).

In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, quenching it. DFT studies on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol indicated that the flexibility of hydrogen atoms within its NH and NH₂ groups plays a pivotal role, suggesting that HAT is the predominant scavenging mechanism. In contrast, other research on different triazole derivatives suggests a preference for the SET mechanism, where a single electron is transferred to the radical species. The presence of electron-donating groups on the triazole ring has been shown to increase antioxidant activity, which is consistent with enhancing the molecule's ability to donate an electron. Structure-activity relationship studies have also indicated that the antioxidant capacity of these derivatives can be attributed to the presence of atoms with low electronegativity and species with relatively small ionization energies, which facilitates the donation of an electron or hydrogen radical.

Antimicrobial Action Pathways

The antimicrobial effects of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol and its related compounds are multifaceted, targeting various essential processes in both fungal and bacterial pathogens.

A primary mechanism of action for many triazole-based antifungal agents is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component. nih.govnih.gov This inhibition is primarily achieved through the targeting of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51). nih.gov The nitrogen atoms in the triazole ring can form a coordinate bond with the heme iron atom at the active site of CYP51, which blocks the demethylation of lanosterol, a precursor to ergosterol. mdpi.com The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupt the fungal cell membrane's structure and function, leading to increased permeability and ultimately, cell death. nih.gov This mechanism is a hallmark of widely used triazole antifungal drugs and is a key pathway for the antifungal activity observed in derivatives of 1,2,4-triazole.

Bacterial resistance to conventional antibiotics has spurred research into alternative therapeutic strategies, including the targeting of virulence factors such as biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers protection against host immune responses and antimicrobial agents. Some heterocyclic compounds have demonstrated the ability to inhibit biofilm formation. For instance, certain tetrazine derivatives have been shown to prevent biofilm formation in various bacteria, with inhibition percentages exceeding 50%. nih.gov This anti-biofilm activity presents a promising avenue for combating chronic and persistent bacterial infections. The incorporation of structural motifs known to interfere with bacterial communication systems (quorum sensing), which regulate biofilm formation, is a key strategy in designing new triazole derivatives with enhanced anti-virulence properties.

Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. The efficacy of these compounds is often determined by the nature and position of substituents on the triazole ring. For example, studies have shown that certain derivatives exhibit potent activity against Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, is a key measure of antibacterial potency. The table below summarizes the antibacterial activity of various 1,2,4-triazole derivatives against a panel of bacteria.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethylphenyl group) | E. coli, B. subtilis, P. aeruginosa | 5 | nih.gov |

| 5-(1-Adamantyl)-4-[(4-hydroxybenzylidene)amino]-3-mercapto-1,2,4-triazole | S. aureus, B. subtilis | 1–2 | nih.gov |

| Nalidixic acid-based 1,2,4-triazole-3-thione derivatives (azomethines) | P. aeruginosa | 16 | nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | S. aureus, C. albicans | Varies | researchgate.net |

| 4-substituted-5-(diphenylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | B. cereus | Varies | researchgate.net |

Structure-Activity Relationship (SAR) Analysis

The biological potency of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more effective antimicrobial agents.

Modifications of the substituents at various positions of the 1,2,4-triazole ring can significantly influence the antimicrobial activity.

Substitution at the N-4 position: The nature of the substituent at the N-4 position of the triazole ring plays a critical role. For example, it has been observed that a benzyl (B1604629) group at this position leads to stronger inhibition of Gram-positive bacteria compared to a phenyl group. nih.gov

Substitution at the C-3 and C-5 positions: The groups attached to the carbon atoms of the triazole ring are also key determinants of activity. The presence of a trichloromethyl group on a phenyl ring attached to the C-3 position has been associated with high antibacterial activity. nih.gov Furthermore, the introduction of bulky or lipophilic groups can modulate the compound's interaction with its biological target.

Mercapto group modifications: The mercapto (-SH) group at the C-5 position is a common feature in many biologically active triazoles and can be a site for further derivatization to produce thioether or other sulfur-containing analogs, often leading to altered potency and spectrum of activity.

The following table provides a summary of SAR findings for various 1,2,4-triazole derivatives.

| Core Structure | Substituent Modification | Impact on Biological Potency | Reference |

|---|---|---|---|

| 4-amino-5-aryl-4H-1,2,4-triazole | 4-trichloromethyl group on the C-3 phenyl ring | Highest antibacterial activity (MIC = 5 µg/mL) | nih.gov |

| 1,2,4-triazole | Benzyl group at N-4 position | Stronger inhibition of Gram-positive bacteria than phenyl group | nih.gov |

| bis(1,2,4)-triazole | Bromo and chloro substitutes at meta and para positions of an aryl ring | Important for activity | researchgate.net |

| 4-substituted-5-(diphenylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Lower dipole moment of the molecule | Correlated with higher activity in some analogs | researchgate.net |

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For triazole antifungals, the key pharmacophoric features often include the 1,2,4-triazole ring, which interacts with the heme iron of CYP51, and a substituted phenyl group that fits into a hydrophobic pocket of the enzyme. nih.gov

Lead optimization strategies for 1,2,4-triazole derivatives focus on modifying the lead compound, such as 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol, to improve its pharmacological properties. This involves:

Fine-tuning lipophilicity: Adjusting the lipophilicity of the molecule to enhance its ability to cross cell membranes and reach its target.

Introducing specific functional groups: Adding groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target enzyme to increase binding affinity. For instance, molecular modeling studies of some 1,2,4-triazole-based 4-thiazolidinones have shown good interactions with the bacterial MurB enzyme active site. mdpi.com

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity.

Computational tools, such as molecular docking, are invaluable in this process, allowing for the prediction of binding affinities and the visualization of interactions between the designed compounds and their biological targets, thereby guiding the synthesis of more potent derivatives. drugbank.com

Advanced Material Science Applications of 4 Ethyl 5 Mercapto 4h 1,2,4 Triazol 3 Ol Derived Systems

Precursor in Polymer Chemistry and Functional Material Synthesis

The multifunctional nature of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol makes it an intriguing candidate as a monomer for the synthesis of novel polymers. The mercapto and hydroxyl groups can participate in various polymerization reactions, such as polycondensation, to form polyesters, polyethers, and polythioethers. The incorporation of the 1,2,4-triazole (B32235) ring into the polymer backbone is expected to impart desirable properties, including high thermal stability, chemical resistance, and specific electronic characteristics. researchgate.netumass.eduajchem-a.com

The synthesis of polymers from triazole derivatives has been explored, leading to materials with impressive thermal and mechanical properties. acs.orgnih.gov For instance, polyamides and polyimides containing 1,2,4-triazole rings have demonstrated high glass transition temperatures (Tg) and thermal stability, making them suitable for high-performance applications. researchgate.netresearchgate.netmatec-conferences.org While specific studies on polymers derived directly from 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol are not extensively documented, the known reactivity of its functional groups allows for the prediction of its potential in creating functional polymers.

For example, the mercapto group can react with dihalides or epoxides to form polythioethers, while the hydroxyl group can be utilized in reactions with diacids or diisocyanates to produce polyesters and polyurethanes, respectively. The resulting polymers would benefit from the inherent properties of the triazole ring, such as its rigidity and ability to form hydrogen bonds, which can enhance the mechanical strength and thermal resistance of the material.

Table 1: Potential Polymerization Reactions and Resulting Polymers from 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol

| Polymerization Reactant | Reactive Groups on Monomer | Resulting Polymer Type | Potential Properties |

| Diacyl Chlorides | Hydroxyl, Mercapto | Polyester, Polythioester | High thermal stability, chemical resistance |

| Dihaloalkanes | Mercapto | Polythioether | Good adhesion to metals, optical properties |

| Diisocyanates | Hydroxyl | Polyurethane | Elastomeric properties, abrasion resistance |

| Epoxides | Mercapto | Poly(β-hydroxy thioether) | Adhesive properties, thermosetting potential |

Integration into Nanostructures and Composite Materials

The functional groups of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol provide a chemical handle for its integration into nanostructures and the creation of advanced composite materials. The mercapto group, in particular, exhibits a strong affinity for noble metal surfaces, such as gold and silver nanoparticles, allowing for the formation of self-assembled monolayers (SAMs). This surface functionalization can be used to modify the properties of the nanoparticles, enhancing their stability, dispersibility, and functionality. researchgate.netresearchgate.net

The triazole ring, with its multiple nitrogen atoms, can act as a coordinating ligand for various metal ions. This property can be exploited to create metal-organic frameworks (MOFs) or to functionalize metal oxide nanoparticles. chemijournal.comnih.gov The resulting hybrid materials could find applications in catalysis, sensing, and drug delivery. For instance, triazole-functionalized magnetic nanoparticles have been developed as efficient and reusable catalysts for organic synthesis. researchgate.net

Table 2: Potential Nanomaterial and Composite Applications

| Material Type | Functional Group Utilized | Potential Application | Key Benefit |

| Gold/Silver Nanoparticles | Mercapto | Sensors, Catalysis | Surface functionalization, enhanced stability |

| Metal Oxide Nanoparticles | Triazole, Hydroxyl, Mercapto | Catalysis, Adsorbents | Controlled surface chemistry, active sites |

| Polymer Composites | All functional groups | Structural components, coatings | Improved mechanical and thermal properties |

| Metal-Organic Frameworks | Triazole | Gas storage, Separation | Porous structure, selective binding |

Potential in Optoelectronic Devices and Energy Technologies

Triazole derivatives have been investigated for their interesting optical and electronic properties, suggesting their potential use in optoelectronic devices. rawdatalibrary.netbohrium.comdntb.gov.uaresearchgate.net The conjugated π-system of the triazole ring, combined with the presence of heteroatoms, can lead to materials with significant nonlinear optical (NLO) properties. bohrium.com NLO materials are crucial for applications in optical communications, data storage, and optical computing. Theoretical studies on various 1,2,4-triazole derivatives have shown that they can possess large hyperpolarizability values, a key parameter for NLO activity. bohrium.com

Role of Coordination Complexes in OLEDs and Solar Cells

The ability of the 1,2,4-triazole ring to act as a ligand for metal ions opens up possibilities for the design of coordination complexes with applications in organic light-emitting diodes (OLEDs) and solar cells. chemscene.com Metal complexes play a vital role in these technologies, acting as phosphorescent emitters in OLEDs or as sensitizers and charge transport materials in solar cells.

In the context of OLEDs, coordination complexes of heavy metals like iridium(III) and platinum(II) with triazole-based ligands could exhibit efficient phosphorescence, leading to high-efficiency light emission. The electronic properties of the complex, and thus the color and efficiency of the emission, can be tuned by modifying the substituents on the triazole ligand.

In the field of solar energy, triazole derivatives have shown promise as components of dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). nih.govresearchgate.nettcichemicals.comnih.gov For instance, triazole-based compounds have been successfully employed as hole-transporting materials (HTMs) in perovskite solar cells, achieving power conversion efficiencies comparable to those of standard materials. nih.govresearchgate.net The donor-acceptor architecture that can be created with the triazole ring facilitates efficient charge transfer, a critical process for solar cell performance. nih.gov Furthermore, triazole ligands can be used to synthesize ruthenium(II) complexes for use as dyes in DSSCs. tcichemicals.com The strong electron-donating ability of certain triazole ligands can enhance the light-harvesting properties of these dyes. tcichemicals.com

Table 3: Performance of Triazole-Based Materials in Energy Technologies

| Device Type | Material/Compound | Role | Performance Metric | Reference |

| Perovskite Solar Cell | TAZ-[MeOTPATh]2 | Hole-Transporting Material | Power Conversion Efficiency: 14.4% | nih.govresearchgate.net |

| Perovskite Solar Cell | TAZ-[MeOTPA]2 | Hole-Transporting Material | Power Conversion Efficiency: 10.9% | nih.gov |

| Dye-Sensitized Solar Cell | Anionic 1,2,3-triazole tridentate ligand for Ru(II) complexes | Photosensitizer Dye | Proposed for strong electron donation | tcichemicals.com |

Q & A

Q. What are the established synthetic routes for 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol, and how is purity validated experimentally?

The synthesis typically involves precursor preparation, cyclization, and functional group modification. For example, derivatives of 1,2,4-triazoles are synthesized via condensation of thiosemicarbazides or hydrazine derivatives under reflux conditions. Purity is confirmed using spectral techniques such as:

- 1H/13C NMR to verify molecular structure and substituent positions.

- FTIR to confirm functional groups (e.g., -SH stretching at ~2500 cm⁻¹).

- Elemental analysis to validate stoichiometric composition.

For intermediates like 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol, spectral data are cross-checked against literature values to ensure reproducibility .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key methodologies include:

- LC-MS for molecular weight confirmation and detection of impurities.

- UV-Vis spectroscopy to study electronic transitions, particularly for derivatives with aromatic or conjugated systems.

- High-resolution mass spectrometry (HRMS) for exact mass determination.

Chromatographic purity is assessed via HPLC using reverse-phase columns (C18) with acetonitrile/water gradients. For example, derivatives of similar triazoles show retention times correlated with hydrophobicity .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction (SCXRD) applied to resolve the molecular structure, and what software is used for refinement?

SCXRD provides atomic-level structural details, including bond lengths, angles, and intermolecular interactions. Experimental steps include:

- Crystal growth : Recrystallization from ethanol/water mixtures to obtain diffraction-quality crystals.

- Data collection : Using a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure refinement : Employing SHELXL for least-squares refinement and SHELXTL for visualization. For example, the title compound’s crystal structure revealed planar triazole rings with dihedral angles of 83–88° between aromatic systems, stabilized by N–H⋯O hydrogen bonds and π-π interactions .

Q. How do computational methods like DFT enhance the understanding of electronic and reactive properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) are used to:

- Predict HOMO-LUMO energies to assess charge transfer and reactivity.

- Generate Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic sites.

- Simulate vibrational spectra (FTIR/Raman) for comparison with experimental data.

For example, studies on triazole derivatives revealed a HOMO-LUMO gap of ~4.5 eV, indicating moderate stability, and localized electron density on the triazole ring and sulfur atoms .

Q. What strategies are employed to evaluate pharmacological activity in triazole derivatives?

- In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains.

- Molecular docking : Targeting enzymes like JNK (c-Jun N-terminal kinase) to assess binding affinity. For instance, benzodioxin-triazole derivatives exhibit competitive inhibition via hydrophobic and hydrogen-bonding interactions .

- ADMET profiling : Computational prediction of absorption, toxicity, and metabolic pathways using tools like SwissADME.

Retrosynthesis Analysis